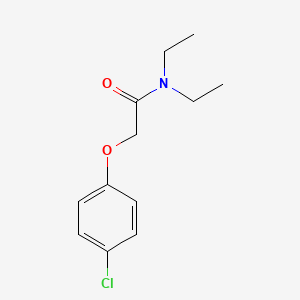![molecular formula C20H24N2O7 B3881293 3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE](/img/structure/B3881293.png)
3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE
Übersicht
Beschreibung
3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a class of molecules that exhibit significant biological activities, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with an aldehyde or ketone containing the trimethoxyphenyl group. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. It can bind to DNA, inhibiting its replication and transcription. The compound also interacts with proteins, affecting their function and stability. These interactions lead to the compound’s observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is unique due to its specific trimethoxyphenyl group, which enhances its biological activity compared to other similar compounds. This group allows for better binding to molecular targets, leading to more potent effects .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c1-24-14-8-7-12(17(27-4)19(14)29-6)11-21-22-20(23)13-9-15(25-2)18(28-5)16(10-13)26-3/h7-11H,1-6H3,(H,22,23)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAVFZRMDISIQQ-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid;dihydrate](/img/structure/B3881213.png)
![N'-[(5-methyl-2-thienyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3881219.png)

![2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)
![N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B3881234.png)
![(1-benzofuran-2-ylmethyl)methyl[(3-methylpyridin-4-yl)methyl]amine](/img/structure/B3881240.png)
![N-[1-(hydrazinocarbonyl)-2-(3-nitrophenyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881254.png)
![4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3881262.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)

methanol](/img/structure/B3881277.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B3881278.png)
![2-{[(2-Amino-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetic acid](/img/structure/B3881280.png)
![1-[(2',6'-dimethoxybiphenyl-4-yl)methyl]piperidine](/img/structure/B3881282.png)
